molecular formula C8H13NO B15212302 Isoxazole, 3-methyl-5-(2-methylpropyl)- CAS No. 41027-36-5

Isoxazole, 3-methyl-5-(2-methylpropyl)-

Cat. No.: B15212302
CAS No.: 41027-36-5
M. Wt: 139.19 g/mol
InChI Key: OSTZGUXSUHIMJK-UHFFFAOYSA-N
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Description

5-isobutyl-3-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-isobutyl-3-methylisoxazole typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of isoxazoles, including 5-isobutyl-3-methylisoxazole, often employs scalable and eco-friendly synthetic strategies. These methods aim to minimize waste and reduce the use of toxic reagents .

Chemical Reactions Analysis

Types of Reactions

5-isobutyl-3-methylisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

5-isobutyl-3-methylisoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-isobutyl-3-methylisoxazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with a similar structure but without the isobutyl and methyl substituents.

    3,5-disubstituted isoxazoles: Compounds with different substituents at the 3 and 5 positions.

Uniqueness

5-isobutyl-3-methylisoxazole is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The isobutyl and methyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

IUPAC Name

3-methyl-5-(2-methylpropyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-6(2)4-8-5-7(3)9-10-8/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTZGUXSUHIMJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438802
Record name Isoxazole, 3-methyl-5-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41027-36-5
Record name Isoxazole, 3-methyl-5-(2-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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